molecular formula C14H19N3OS B7467299 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione

3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione

Cat. No. B7467299
M. Wt: 277.39 g/mol
InChI Key: GIZXPUYBTWFUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione, also known as EMBT, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the family of benzoxazole derivatives and has been studied for its various properties and effects.

Mechanism of Action

The mechanism of action of 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter in the brain.
Biochemical and physiological effects:
3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione has been found to have various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may help protect cells from oxidative stress. 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione has also been found to have anti-inflammatory properties, which may help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione in lab experiments is its ability to inhibit certain enzymes, which can be useful for studying their role in various diseases. However, one limitation is that 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione may have off-target effects on other enzymes or cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione. One area of interest is the development of 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of research is the study of 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione's potential as an antimicrobial and antitumor agent. Additionally, further research is needed to fully understand the mechanism of action of 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione and its effects on cellular processes.

Synthesis Methods

The synthesis of 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione involves the reaction of 2-aminobenzoic acid with ethyl piperazine and carbon disulfide. The resulting compound is then treated with formaldehyde to yield 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione. This synthesis method has been optimized to produce high yields of pure 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione.

Scientific Research Applications

3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione has been studied for its potential use in various scientific research applications. It has been found to exhibit antimicrobial and antitumor activity, making it a promising candidate for the development of new drugs. 3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione has also been studied for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which play a role in Alzheimer's disease.

properties

IUPAC Name

3-[(4-ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-2-15-7-9-16(10-8-15)11-17-12-5-3-4-6-13(12)18-14(17)19/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZXPUYBTWFUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CN2C3=CC=CC=C3OC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.